Ethyl 1-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiazole moiety, a pyridazinone ring, and a piperidine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Pyridazinone Ring: The pyridazinone ring is often formed by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling of Benzothiazole and Pyridazinone: The benzothiazole and pyridazinone intermediates are coupled using suitable coupling agents such as carbodiimides or phosphonium salts.
Formation of Piperidine Carboxylate Ester: The final step involves the esterification of the piperidine carboxylate with ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 1-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its benzothiazole moiety, which is known for its biological activity.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Uniqueness
Ethyl 1-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperidine-4-carboxylate is unique due to the presence of the pyridazinone ring, which is not commonly found in similar compounds
Properties
Molecular Formula |
C19H19ClN4O3S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
ethyl 1-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxopyridazin-4-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H19ClN4O3S/c1-2-27-18(26)12-7-9-23(10-8-12)14-11-21-24(17(25)16(14)20)19-22-13-5-3-4-6-15(13)28-19/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
STDTZZCEJPGESN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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